molecular formula C14H18O2 B14588443 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- CAS No. 61393-23-5

2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl-

Cat. No.: B14588443
CAS No.: 61393-23-5
M. Wt: 218.29 g/mol
InChI Key: ZVVZUOVCVAKDSV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- is a chemical compound belonging to the benzopyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzopyrans .

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- involves its interaction with various molecular targets. It may act as an enzyme inhibitor, receptor modulator, or antioxidant, depending on the context. The pathways involved include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors .

Properties

CAS No.

61393-23-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-tert-butyl-4-methyl-3H-chromen-2-one

InChI

InChI=1S/C14H18O2/c1-13(2,3)14(4)9-12(15)16-11-8-6-5-7-10(11)14/h5-8H,9H2,1-4H3

InChI Key

ZVVZUOVCVAKDSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC=CC=C21)C(C)(C)C

Origin of Product

United States

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